molecular formula C11H12OS B13950408 [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 60466-66-2

[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene

Cat. No.: B13950408
CAS No.: 60466-66-2
M. Wt: 192.28 g/mol
InChI Key: HEIKBVYBJUEFPY-UHFFFAOYSA-N
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Description

2-Methoxy-1-phenylthio-1,3-butadiene is an organic compound with the molecular formula C11H12OS It contains a methoxy group, a phenylthio group, and a butadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-phenylthio-1,3-butadiene typically involves the reaction of bis(phenylthio)methane with acrolein in the presence of n-butyllithium and dimethyl sulfate. The reaction is carried out under controlled temperatures, starting at -20°C and then cooling to -78°C before gradually warming to room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-phenylthio-1,3-butadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-Methoxy-1-phenylthio-1,3-butadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenylthio-1,3-butadiene involves its interaction with molecular targets through its functional groups. The methoxy and phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1,3-butadiene: Similar in structure but lacks the phenylthio group.

    1-Phenylthio-1,3-butadiene: Similar but lacks the methoxy group.

    2-Phenylthio-1,3-butadiene: Similar but lacks the methoxy group.

Uniqueness

2-Methoxy-1-phenylthio-1,3-butadiene is unique due to the presence of both methoxy and phenylthio groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

60466-66-2

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-methoxybuta-1,3-dienylsulfanylbenzene

InChI

InChI=1S/C11H12OS/c1-3-10(12-2)9-13-11-7-5-4-6-8-11/h3-9H,1H2,2H3

InChI Key

HEIKBVYBJUEFPY-UHFFFAOYSA-N

Canonical SMILES

COC(=CSC1=CC=CC=C1)C=C

Origin of Product

United States

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